2-C-Methyl-D-erythrono-1,4-lactone

概要

説明

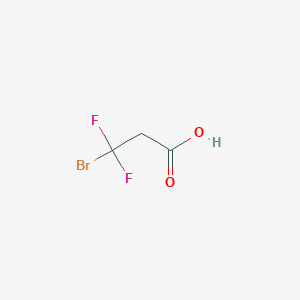

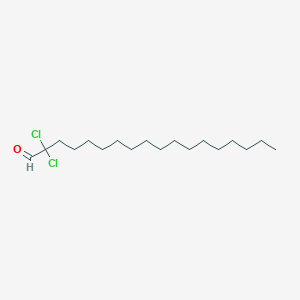

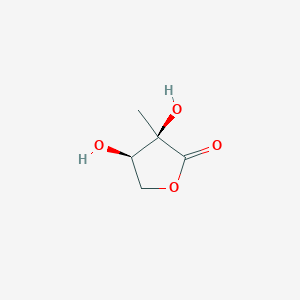

2-C-Methyl-D-erythrono-1,4-lactone is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes two hydroxyl groups and a methyloxolanone ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-Methyl-D-erythrono-1,4-lactone typically involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions, which have been shown to produce the compound in good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques that can efficiently produce the compound in high purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions: 2-C-Methyl-D-erythrono-1,4-lactone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms of the compound .

科学的研究の応用

2-C-Methyl-D-erythrono-1,4-lactone has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various bioactive molecules. In biology, it has been studied for its potential role in metabolic pathways and enzyme interactions. In medicine, the compound is being explored for its potential therapeutic effects, including its use as a precursor for drug development .

作用機序

The mechanism of action of 2-C-Methyl-D-erythrono-1,4-lactone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. The pathways involved may include those related to metabolic processes, signal transduction, and cellular regulation .

類似化合物との比較

Similar Compounds: Similar compounds to 2-C-Methyl-D-erythrono-1,4-lactone include other chiral dihydroxy oxolanones and related structures. Examples include (3R,4S)-3,4-Dihydroxy-3-methyloxolan-2-one and (3S,4R)-3,4-Dihydroxy-3-methyloxolan-2-one .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This unique configuration allows it to interact with specific molecular targets in ways that other stereoisomers may not, making it a valuable compound for research and development .

特性

IUPAC Name |

3,4-dihydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTGZAWPVDWARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466785 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-30-1, 18465-71-9 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-C-Methyl-D-erythrono-1,4-lactone?

A: this compound acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. This compound is found in the leaves of the Orixa japonica plant, a major host for P. bianor larvae. Interestingly, while the compound itself doesn't induce oviposition, it triggers this behavior when combined with other fractions extracted from the plant. [] This suggests a synergistic effect between this compound and other yet unidentified components in the plant that ultimately influence the butterfly's egg-laying choices.

Q2: Are there any known synthetic routes for this compound?

A: Yes, several synthetic approaches for this compound have been developed. Notably, a new synthetic method for this compound was reported, providing an alternative route for its preparation. [, ] Additionally, an efficient chemo-, regio-, and enantioselective hydrolysis of (±)-2,3-di-O-acetyl-2-C-methyl-d-erythrono-1,4-lactone catalyzed by Amano PS allows the preparation of (−)-2-C-Methyl-D-erythrono-1,4-lactone. [] These synthetic methods provide valuable tools for obtaining this biologically relevant compound and exploring its properties further.

Q3: Is this compound found in other plant species besides Orixa japonica?

A: Research indicates that (−)-2-C-Methyl-D-erythrono-1,4-lactone has also been isolated from Astragalus lusitanicus Lam., commonly known as Portuguese milk-vetch. [] This finding suggests a potentially wider distribution of this compound in the plant kingdom and raises questions about its ecological roles in different plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)